Acetyl-L-homoserine lactone (AHL) is a signaling molecule involved in a bacterial communication process known as quorum sensing (QS). This process enables bacteria to regulate gene expression in response to cell density, coordinating various group behaviors such as biofilm formation, virulence, and antibiotic resistance. AHLs are synthesized by AHL synthases and can diffuse in and out of bacterial cells, with their concentration reflecting the local bacterial population density. When a threshold concentration is reached, AHLs bind to receptor proteins, triggering changes in gene expression6.
The primary signals used by gram-negative bacteria to sense cell density are AHL molecules, which are composed of a homoserine lactone ring with an acyl chain. The acyl-chain length can vary and may have different substituents, affecting the specificity and function of the AHL. AHLs are recognized by receptor proteins, such as LuxR or LasR, which are DNA-binding transcription factors. The binding of AHL to these receptors initiates the activation or repression of target genes, influencing bacterial behavior and physiology6.
AHL lactonase is an enzyme that disrupts QS by hydrolytically opening the ring of AHLs. The reaction mechanism involves a nucleophilic attack on the substrate carbonyl carbon by a bridging hydroxide, followed by ring opening through direct ester C-O bond cleavage. This process is facilitated by a dinuclear zinc active site within the enzyme2.
AHLs have been found to prime plants for enhanced resistance to bacterial pathogens. In Arabidopsis thaliana, the N-3-oxo-tetradecanoyl-l-homoserine lactone (oxo-C14-HSL) primes plants for increased callose deposition, accumulation of phenolic compounds, and lignification of cell walls. This leads to enhanced closure of stomata in response to Pseudomonas syringae infection, mediated by increased levels of oxylipins and salicylic acid. This AHL-induced resistance is distinct from other known plant defense mechanisms and provides insights into inter-kingdom communication1.
In cucumber, long-chained oxo-C14-HSL primes enhanced defense responses against the oomycete pathogen Pseudoperonospora cubensis and the bacterium P. syringae pv. lachrymans. This is achieved through cell-wall reinforcement, activation of defense-related enzymes, and accumulation of reactive oxygen species (ROS) and phenolic compounds, regulated by the salicylic acid signaling pathway3.
The signaling pathway of AHLs, from production to gene expression, presents opportunities for biotechnological applications. These include the development of methods for bacterial enumeration, modulation of bacterial virulence, and coordinated expression of heterologous genes using AHL-based systems. By manipulating AHL signaling, it is possible to attenuate bacterial virulence, which has implications for treating bacterial infections4.
Homoserine transacetylase (HTA) is an enzyme involved in the biosynthesis of methionine in many microorganisms. It is absent in higher eukaryotes, making it a target for antimicrobial agents. β-Lactone natural products and derivatives have been found to inactivate HTA, blocking its activity and thus inhibiting microbial growth in methionine-poor environments. This suggests that β-lactone inhibitors could serve as leads for new antimicrobial agents5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: